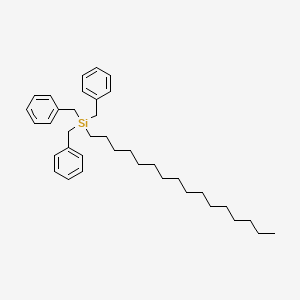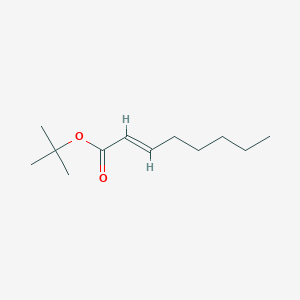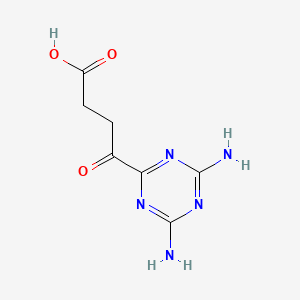
4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of both amino and oxo functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid typically involves the reaction of 4,6-diamino-1,3,5-triazine with a suitable oxobutanoic acid derivative. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with a base like sodium carbonate to facilitate the reaction . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce processing times .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazine derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines and alcohols are commonly employed in substitution reactions
Major Products: The major products formed from these reactions include nitro-triazine derivatives, hydroxyl-triazine derivatives, and various substituted triazine compounds .
Wissenschaftliche Forschungsanwendungen
4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The oxo group can participate in redox reactions, altering the oxidative state of target molecules .
Vergleich Mit ähnlichen Verbindungen
4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate: This compound shares the triazine core structure but differs in its functional groups
2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: Another triazine derivative with different substituents.
Eigenschaften
Molekularformel |
C7H9N5O3 |
|---|---|
Molekulargewicht |
211.18 g/mol |
IUPAC-Name |
4-(4,6-diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H9N5O3/c8-6-10-5(11-7(9)12-6)3(13)1-2-4(14)15/h1-2H2,(H,14,15)(H4,8,9,10,11,12) |
InChI-Schlüssel |
XDGLKUCMBMTZGN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(=O)C1=NC(=NC(=N1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
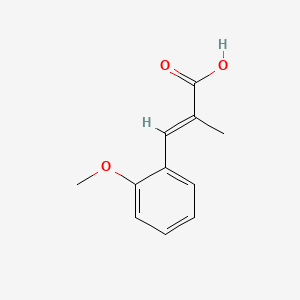
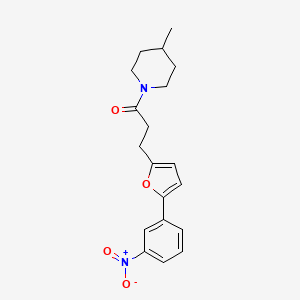
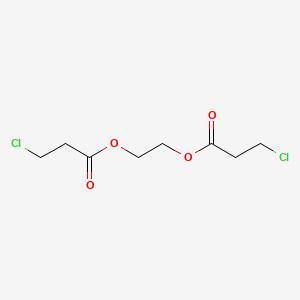
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)
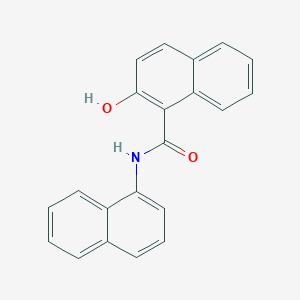
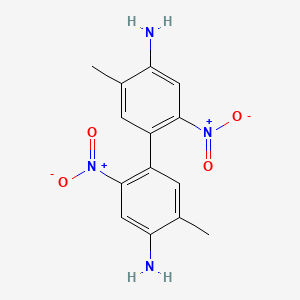
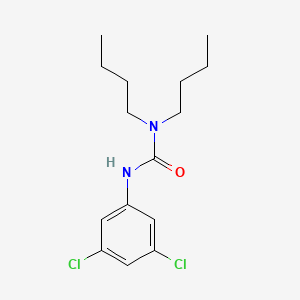
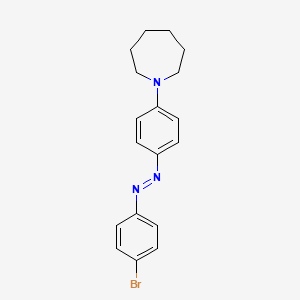
![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)
